molecular formula C19H28O2 B1148676 5α-Androst-1-en-17α-ol-3-one CAS No. 54631-36-6

5α-Androst-1-en-17α-ol-3-one

Cat. No.: B1148676
CAS No.: 54631-36-6
M. Wt: 288.42
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Description

5α-Androst-1-en-17α-ol-3-one is a synthetic androstane steroid that serves as a valuable reference material in sports anti-doping research and investigative endocrinology. Its structure is closely related to other potent anabolic-androgenic steroids (AAS) such as 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one) . As a selective androgen receptor (AR) agonist, it functions by binding to and activating the AR, subsequently transactivating androgen-responsive reporter genes, a mechanism shared by typical anabolic steroids . Researchers utilize this compound to study the biochemical properties, metabolic pathways, and urinary excretion profiles of designer steroids . The misuse of similar anabolic steroids is associated with significant adverse health effects, including detrimental impacts on cardiovascular health markers—such as unfavorable changes in cholesterol levels—and potential liver toxicity, underscoring the importance of research in this field . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

54631-36-6

Molecular Formula

C19H28O2

Molecular Weight

288.42

Origin of Product

United States

Biosynthetic and Synthetic Pathways of 5α Androst 1 En 17α Ol 3 One for Research Applications

Enzymatic Transformations Leading to 5α-Androst-1-en-17α-ol-3-one Formation

While 5α-androst-1-en-17α-ol-3-one is a synthetic compound and not a direct product of natural human biosynthetic pathways, understanding the enzymatic processes that act on similar endogenous steroids provides a framework for its potential enzymatic formation in biological systems, particularly after administration of precursor compounds.

Precursor Steroids and Associated Enzyme Systems

The formation of 5α-androst-1-en-17α-ol-3-one in vivo would likely involve the metabolism of a precursor steroid. A plausible precursor is 3β-hydroxy-5α-androst-1-en-17-one, also known as 1-Androsterone (B600296). The conversion of this prohormone to the active steroid 17β-hydroxy-5α-androst-1-en-3-one (1-testosterone) involves two key enzymatic steps: oxidation at the C3 position and reduction at the C17 position. researchgate.net

The enzymes responsible for these transformations are part of the hydroxysteroid dehydrogenase (HSD) family. Specifically, 3β-hydroxysteroid dehydrogenase (3β-HSD) would catalyze the oxidation of the 3β-hydroxyl group to a 3-keto group, and 17β-hydroxysteroid dehydrogenase (17β-HSD) would be responsible for the reduction of the 17-keto group to a 17β-hydroxyl group.

The primary androgen in males, testosterone (B1683101), is synthesized from androgen precursors like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione. nih.gov These conversions are catalyzed by enzymes such as 3β-HSD and 17β-HSD. nih.gov Furthermore, testosterone can be converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase. nih.govnih.gov This highlights the importance of these enzyme systems in androgen biosynthesis and metabolism.

The following table summarizes the key enzymes and their roles in androgen metabolism, which are relevant to the potential bioactivation of precursors to 5α-androst-1-en-17α-ol-3-one.

EnzymeFunctionRelevance to 5α-Androst-1-en-17α-ol-3-one Formation
3β-Hydroxysteroid Dehydrogenase (3β-HSD)Oxidizes a 3β-hydroxyl group to a 3-keto group.Potential conversion of a 3β-hydroxy precursor to a 3-keto steroid.
17β-Hydroxysteroid Dehydrogenase (17β-HSD)Reduces a 17-keto group to a 17β-hydroxyl group.Potential conversion of a 17-keto precursor to a 17β-hydroxy steroid.
5α-ReductaseReduces the double bond between C4 and C5.Establishes the 5α-configuration of the steroid nucleus. nih.gov

Stereochemical Considerations in Biosynthetic Routes

The stereochemistry of the resulting steroid is critically determined by the enzymes involved. The reduction of the A-ring of testosterone by 5α-reductase leads to the formation of 5α-dihydrotestosterone, where the hydrogen at C5 is in the alpha configuration. This 5α configuration is a key feature of many potent androgens. nih.gov

The reduction of a 17-keto group by 17β-HSD typically results in the formation of a 17β-hydroxyl group, which is the biologically active form for androgen receptor binding. nih.gov However, the specific isomer in the title of this article, 5α-androst-1-en-17α-ol-3-one, possesses a 17α-hydroxyl group. This stereoisomer is the epimer of the more common 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one). wikipedia.org The formation of a 17α-hydroxyl group from a 17-keto precursor would require a 17α-hydroxysteroid dehydrogenase, which is less common for androgenic steroids.

Chemical Synthesis Methodologies for 5α-Androst-1-en-17α-ol-3-one and its Analogs

The chemical synthesis of 5α-androst-1-en-17α-ol-3-one and its analogs is crucial for research applications, including the development of reference materials for analytical testing and for structure-activity relationship studies.

Regioselective and Stereoselective Synthetic Approaches

The synthesis of steroids with specific structural features, such as the Δ¹-double bond and the 17α-hydroxyl group, requires careful control of regioselectivity and stereoselectivity. youtube.com

One common strategy to introduce the Δ¹-double bond into a saturated 5α-androstan-3-one is through dehydrogenation. mdpi.com Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for this purpose. mdpi.com Another method involves bromination at the C2 position followed by dehydrobromination to create the C1-C2 double bond. google.com

The stereoselective reduction of a 17-keto group is a key step in determining the configuration of the C17 hydroxyl group. The choice of reducing agent can influence the stereochemical outcome. For example, the reduction of 5α-androstan-3β-acetoxy-17-one with sodium borohydride (B1222165) preferentially yields the 17β-hydroxy derivative due to the formation of the thermodynamically more stable equatorial alcohol. nih.gov To achieve the 17α-hydroxyl configuration, specific reducing agents or synthetic strategies are necessary. One approach involves the use of bulky reducing agents that favor attack from the less hindered face of the steroid nucleus.

A study on the synthesis of 5α-estrane-3β,17α-diol, a metabolite of nandrolone, highlights a rapid and stereoselective method that could be adapted for the synthesis of other 17α-hydroxy steroids. nih.gov

Utilization of Key Synthetic Intermediates

The synthesis of 5α-androst-1-en-17α-ol-3-one and its analogs often proceeds through key intermediates. A common starting material for the synthesis of 1-testosterone and its derivatives is 5α-dihydrotestosterone (DHT). mdpi.com DHT can be acetylated and then dehydrogenated to introduce the Δ¹-double bond, yielding 17β-acetoxy-5α-androst-1-en-3-one. mdpi.com

Another important intermediate is 5α-androst-1-ene-3,17-dione. mdpi.com This compound can be selectively reduced at the C17 position to introduce the desired hydroxyl group. For instance, the reduction of 5α-androst-1-ene-3,17-dione with LS-Selectride (Lithium tris-isoamylborohydride) has been used to prepare 3β-hydroxy-5α-androst-1-en-17-one. researchgate.net

The following table highlights some key synthetic intermediates and their role in the synthesis of 5α-androst-1-en-17α-ol-3-one and related compounds.

IntermediateRole in Synthesis
5α-Dihydrotestosterone (DHT)Starting material for the introduction of the Δ¹-double bond. mdpi.com
5α-Androst-1-ene-3,17-dionePrecursor for the selective introduction of a hydroxyl group at C17. mdpi.com
17β-Acetoxy-5α-androst-1-en-3-oneAn intermediate in the synthesis of 1-testosterone from DHT. mdpi.com

Derivatization Strategies for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of 5α-androst-1-en-17α-ol-3-one, various derivatives can be synthesized. nih.govrsc.org These studies help in understanding how modifications to the steroid structure affect its biological activity.

Derivatization can involve modifications at different positions of the steroid nucleus. For example, the introduction of substituents at the C2 and C6 positions of the 5α-androst-1-ene series has been explored to modulate anabolic activity. researchgate.net Additionally, the synthesis of 17-triazolyl-androst-5-en-3-ol epimers via click chemistry has been used to study their inhibitory effect on enzymes like 17α-hydroxylase/C17,20-lyase. nih.gov

Another approach involves the synthesis of A-ring modified steroids. For instance, the synthesis of 2-oxa steroids, where the C2 carbon is replaced by an oxygen atom, has been investigated to potentially enhance the anabolic-to-androgenic ratio and reduce liver toxicity. mdpi.com The synthesis of these derivatives often starts from a corresponding α,β-unsaturated ketone, such as 17β-hydroxy-5α-androst-1-en-3-one. mdpi.com

Molecular Mechanisms of Action of 5α Androst 1 En 17α Ol 3 One

Steroid Receptor Interactions and Binding Affinities

Androgen Receptor Modulatory Activity

The principal molecular mechanism of 1-Testosterone is its function as a potent agonist of the androgen receptor (AR). researchgate.netnih.gov Research demonstrates that 1-Testosterone binds with high selectivity to the AR. wikipedia.orgnih.govdshs-koeln.de This binding initiates a conformational change in the receptor, leading to its translocation into the cell nucleus. nih.gov Inside the nucleus, the 1-Testosterone-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription and subsequent protein synthesis. nih.govresearchgate.net

Studies have shown that 1-Testosterone possesses a high potency for stimulating AR-dependent gene transactivation. researchgate.netnih.gov In vivo, it has demonstrated a comparable ability to stimulate the growth of androgen-sensitive tissues, such as the prostate and seminal vesicles, as the reference compound testosterone (B1683101) propionate (B1217596). wikipedia.orgnih.gov The affinity of various steroids for the androgen receptor can be compared using their relative binding affinity (RBA). While specific RBA values for 1-Testosterone are not always detailed in comparative tables, its high potency and selective binding confirm it as a strong AR ligand. nih.govhoustonmethodist.orgoup.com

Table 1: Relative Binding Affinities (RBA) of Select Androgenic Steroids to the Androgen Receptor (AR)

This table is generated based on available data for related compounds to provide context, as specific comparative RBA data for 1-Testosterone was not detailed in the search results.

Compound Relative Binding Affinity (RBA) vs. Methyltrienolone (MT)
Methyltrienolone (MT) 100%
19-Nortestosterone (Nandrolone) High
Methenolone High
Testosterone Moderate-High
5α-Dihydrotestosterone (DHT) High

Data derived from studies on various anabolic-androgenic steroids. houstonmethodist.orgoup.com

Estrogen Receptor Interactions

A significant feature of 1-Testosterone's molecular action is its reduced estrogenic activity. researchgate.net Unlike testosterone, which can be converted by the enzyme aromatase into the potent estrogen, estradiol, 1-Testosterone is not a substrate for aromatase. researchgate.netnih.gov Its structure, particularly the 5α-reduced nature and the C1-C2 double bond, prevents this conversion. researchgate.net Consequently, 1-Testosterone does not directly mediate effects through the estrogen receptor (ER). This lack of aromatization means it does not contribute to estrogenic side effects. While some androgens can interact with estrogen receptors, the primary activity of 1-Testosterone is centered on the AR. researchgate.net

Glucocorticoid and Mineralocorticoid Receptor Binding

The available scientific literature emphasizes the high selectivity of 1-Testosterone for the androgen receptor. wikipedia.orgnih.govdshs-koeln.de This high selectivity implies that it does not bind significantly to other steroid receptors, such as the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). nih.govdshs-koeln.de While some steroids can exhibit promiscuous binding to multiple receptors, 1-Testosterone is characterized as a very potent and selective androgen. nih.govpnas.orgbiorxiv.org The actions of glucocorticoids and mineralocorticoids are mediated by their respective receptors, and cross-reactivity is a known phenomenon for some steroid hormones. oup.comoup.com However, the data for 1-Testosterone points towards a focused interaction with the AR. nih.gov

Other Nuclear Receptor Interactions

Beyond the primary steroid hormone receptors, some steroids can interact with other members of the nuclear receptor superfamily. For instance, testosterone has been noted to have a partial affinity for the Sigma-1 receptor, a protein chaperone located in the endoplasmic reticulum. nih.gov However, specific research detailing the interactions of 1-Testosterone with other nuclear receptors, such as the progesterone (B1679170) receptor (PR) or peroxisome proliferator-activated receptors (PPARs), is not prominent in the search results. Its characterization as a highly selective AR agonist suggests that significant interactions with other nuclear receptors are unlikely to be a primary mechanism of its action. nih.govdshs-koeln.de

Non-Genomic Signaling Pathways Initiated by 1-Testosterone

In addition to the classical genomic pathway that involves gene transcription, androgens can also initiate rapid, non-genomic signaling events. nih.gov These actions are mediated by membrane-associated receptors and involve the rapid activation of intracellular second messenger systems. researchgate.netnih.gov

Rapid Signaling Cascade Activation (e.g., Kinase Modulation)

Nongenomic steroid actions, which occur rapidly and independently of the classical nuclear receptor-mediated gene transcription, are known for many androgens. These actions can involve the modulation of intracellular signaling cascades, such as the activation of kinases and changes in intracellular calcium levels.

Currently, there is no direct evidence in the reviewed scientific literature describing the capacity of 5α-androst-1-en-17α-ol-3-one to initiate rapid signaling cascades. However, studies on related androgens provide some context. For instance, research investigating rapid androgen effects on calcium signaling in various cell lines found that its structural isomer, epitestosterone (B28515), did not stimulate calcium signaling. This contrasts with testosterone and dihydrotestosterone (B1667394), which did elicit such responses. While this finding pertains to a different isomer and a single signaling pathway, it suggests that the 17α-hydroxy configuration might not be conducive to activating this specific rapid signaling mechanism. Further research is required to determine if 5α-androst-1-en-17α-ol-3-one can modulate other rapid signaling pathways, such as kinase cascades.

Enzyme Modulation and Inhibition Profiles

The interaction of 5α-Androst-1-en-17α-ol-3-one with key enzymes in steroid metabolism is critical to understanding its potential biological role and activity. Its profile can be hypothesized based on the established enzymatic interactions of its analogs.

5α-Reductase: The enzyme 5α-reductase is responsible for converting testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). Inhibition of this enzyme is a key therapeutic strategy for conditions like benign prostatic hyperplasia. Research has shown that epitestosterone, which shares the 17α-ol configuration with 5α-androst-1-en-17α-ol-3-one, is a potent competitive inhibitor of 5α-reductase. wikipedia.orgcas.cz This suggests that the 17α-hydroxy group may play a significant role in this inhibitory activity. While some early structure-activity relationship studies suggested a 17β-substituent was preferable for inhibition, the direct evidence from epitestosterone indicates that 17α-hydroxy steroids can be effective inhibitors. cas.czkarger.com Based on this, it is plausible that 5α-androst-1-en-17α-ol-3-one also acts as an inhibitor of 5α-reductase.

17β-Hydroxysteroid Dehydrogenases (HSDs) and related enzymes: Hydroxysteroid dehydrogenases are a large family of enzymes that catalyze the interconversion of keto- and hydroxy-steroids, thereby activating or inactivating steroid hormones. wikipedia.org The compound 5α-androst-1-en-17α-ol-3-one could be both a substrate for and a product of these enzymes. Specifically, research has identified and characterized a 17α-hydroxysteroid dehydrogenase (17α-HSD). nih.govd-nb.info This enzyme efficiently catalyzes the conversion of 17-keto steroids, such as 5α-androstane-3,17-dione (a saturated analog of the likely precursor), into their corresponding 17α-hydroxy forms. nih.govd-nb.info This provides a clear enzymatic pathway for the potential biosynthesis of 5α-androst-1-en-17α-ol-3-one from its 17-keto precursor, 5α-androst-1-ene-3,17-dione. Conversely, it could also be metabolized via oxidation of the 17α-hydroxyl group back to the less active 17-keto steroid.

Aromatase (CYP19A1): Aromatase is the enzyme responsible for the conversion of androgens into estrogens. Its inhibition is a primary treatment for estrogen receptor-positive breast cancer. Studies on various androstene derivatives have indicated that a carbonyl group at the C-17 position is important for achieving high-affinity binding and potent inhibition of aromatase. uc.pt The reduction of this carbonyl to a hydroxyl group has been shown to decrease inhibitory activity. uc.pt Furthermore, direct testing of epitestosterone showed no inhibition of aromatase. hormonebalance.org Given these findings, it is highly probable that 5α-androst-1-en-17α-ol-3-one, possessing a 17α-hydroxyl group, is not a significant inhibitor of the aromatase enzyme.

The biological activity of steroids can be influenced by their interaction with a wide range of enzymes beyond the primary steroidogenic pathway. Based on data from its analog epitestosterone, there are other potential enzymatic targets for 5α-androst-1-en-17α-ol-3-one.

Epitestosterone has been shown to be a potent competitive inhibitor of the C21-steroid side-chain cleavage enzyme (CYP17A1's 17,20-lyase activity) in testicular microsomes. hormonebalance.orgnih.gov It has also demonstrated weak inhibitory effects on 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme that modulates glucocorticoid levels in tissues. thieme-connect.com These findings raise the possibility that 5α-androst-1-en-17α-ol-3-one could exert some of its biological effects through the modulation of these or other enzymatic systems, although this remains to be experimentally verified.

Interactive Table: Potential Enzymatic Interactions of 5α-Androst-1-en-17α-ol-3-one (Inferred from Analogs)

EnzymePredicted InteractionBasis of Inference (Analog Compound)Reference(s)
5α-Reductase Competitive InhibitionPotent competitive inhibitor wikipedia.orgcas.czhormonebalance.org
Aromatase (CYP19A1) No significant inhibitionLack of C-17 ketone; No inhibition observed uc.pthormonebalance.org
17α-Hydroxysteroid Dehydrogenase Potential Substrate/ProductCan be formed from 17-keto precursor nih.govd-nb.info
CYP17A1 (17,20-lyase) Potential InhibitionCompetitive inhibitor hormonebalance.orgnih.gov
11β-Hydroxysteroid Dehydrogenase Potential Weak InhibitionWeak inhibitor thieme-connect.com

Cellular and Subcellular Effects of 5α Androst 1 En 17α Ol 3 One

Effects on Cellular Proliferation and Differentiation in In Vitro Models

Investigations in Androgen-Responsive Cell Lines

There is a lack of direct studies on the effects of 5α-Androst-1-en-17α-ol-3-one on the proliferation and differentiation of androgen-responsive cell lines such as those derived from prostate cancer (e.g., LNCaP, PC-3) or breast cancer (e.g., MCF-7).

However, studies on related androgens provide a framework for potential mechanisms. For instance, androgens can have varied effects on breast cancer cell lines, with outcomes dependent on the cell line and the specific androgen. sun.ac.za In prostate cancer cells, the androgen receptor plays a crucial role in mediating the effects of androgens on cell growth. researchgate.net For example, the parent compound of the molecule , 1-testosterone, is a potent androgen that stimulates the growth of androgen-sensitive tissues. nih.gov It is plausible that 5α-Androst-1-en-17α-ol-3-one could interact with the androgen receptor, but its specific effects on cell proliferation and differentiation in these cell lines have not been documented.

Summary of Androgen Effects on Androgen-Responsive Cell Lines (General)
AndrogenCell LineObserved EffectReference
1-TestosteroneNot specified in vitro, but in vivoStimulates growth of prostate and seminal vesicles nih.gov
AndrostenediolLNCaPStimulated cell proliferation researchgate.net
5α-androstane-3α,17β-diolAR-silenced LNCaP and PC-3Supported cell proliferation nih.gov

Studies in Other Relevant Cell Systems (e.g., Immune Cells, Osteoblasts)

Information regarding the direct effects of 5α-Androst-1-en-17α-ol-3-one on immune cells or osteoblasts is not available in the reviewed literature.

However, the interplay between sex steroids and the immune and skeletal systems is well-established. The bone and immune systems are closely linked, with shared signaling pathways. frontiersin.org T-cells, for instance, can influence osteoclast differentiation, a key process in bone remodeling. nih.gov Osteoblasts, the cells responsible for bone formation, are derived from mesenchymal stem cells and their activity is crucial for maintaining bone health. frontiersin.orgmdpi.com Some studies have explored how various androgens can influence these systems. For example, androgens are known to have anabolic effects on muscle and bone. wikipedia.org

General Effects of Androgens on Immune and Skeletal Cells
Cell TypeGeneral Androgen EffectKey Mediators/PathwaysReference
OsteoblastsPromote bone formationAndrogen Receptor wikipedia.org
T-CellsModulate cytokine production (e.g., RANKL)RANKL/RANK/OPG pathway nih.gov

Regulation of Gene Expression and Protein Synthesis

Transcriptomic and Proteomic Analysis in Response to 5α-Androst-1-en-17α-ol-3-one

No specific transcriptomic or proteomic studies for 5α-Androst-1-en-17α-ol-3-one were found. Such analyses are powerful tools for understanding the global changes in gene and protein expression in response to a compound. frontiersin.orgnih.gov They can reveal the molecular networks affected and provide insights into the compound's mechanism of action. frontiersin.orgnih.gov

Identification of Target Genes and Pathways

Due to the lack of dedicated research on 5α-Androst-1-en-17α-ol-3-one, no specific target genes or pathways have been identified for this compound. The primary target for most androgens is the androgen receptor. nih.gov Upon ligand binding, the receptor translocates to the nucleus and acts as a transcription factor, regulating the expression of a wide array of genes. wikipedia.org The specific set of genes regulated can depend on the androgen and the cellular context.

Modulation of Apoptosis and Cell Cycle Progression in Cell Cultures

There is no available data on how 5α-Androst-1-en-17α-ol-3-one modulates apoptosis (programmed cell death) or cell cycle progression in cell cultures.

Studies on other androgens and related steroid compounds have shown that they can influence these fundamental cellular processes. For example, some androstane (B1237026) derivatives have been shown to induce apoptosis and affect the cell cycle in breast cancer cells. researchgate.net In multiple myeloma cells, the suppression of steroid 5α-reductase, an enzyme involved in androgen metabolism, was found to promote apoptosis and autophagy. nih.gov The balance between cell proliferation and apoptosis is critical for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. haematologica.org

Effects of Related Compounds on Apoptosis and Cell Cycle
Compound/TargetCell LineEffectReference
Androstane derivativesMDA-MB-231 (Breast Cancer)Induced apoptosis and necrosis researchgate.net
Suppression of SRD5A1Multiple Myeloma cellsInduced apoptosis and cell cycle arrest nih.gov

Influence on Intracellular Signaling Networks

Direct studies detailing the influence of 5α-Androst-1-en-17α-ol-3-one on intracellular signaling networks are not present in the available research. However, as a steroid of the androstane family and a metabolite of the potent androgen 1-Testosterone, its interactions would hypothetically be mediated through the androgen receptor (AR) researchgate.netnih.gov.

Androgens typically exert their effects by binding to the AR, a nuclear receptor that functions as a DNA-binding transcription factor nih.gov. This binding initiates a conformational change in the receptor, leading to its translocation into the cell nucleus. Inside the nucleus, the steroid-receptor complex binds to specific DNA sequences known as hormone response elements (HREs), which modulates the transcription of target genes and ultimately alters protein synthesis smolecule.com.

The stereochemistry at the C17 position is crucial for biological activity. The 17β-hydroxy configuration, as seen in testosterone (B1683101) and 1-Testosterone, is associated with potent agonist activity at the androgen receptor nih.gov. Conversely, the 17α-hydroxy epimer, such as epitestosterone (B28515) (the 17α-epimer of testosterone), is known to be a weak competitive antagonist of the androgen receptor and a potent inhibitor of the 5α-reductase enzyme nih.govwikipedia.org. This suggests that 5α-Androst-1-en-17α-ol-3-one, having a 17α-hydroxyl group, would likely exhibit significantly weaker androgenic activity than its 17β counterpart, 1-Testosterone, and could potentially have antagonistic or modulatory effects on androgen signaling. However, without direct experimental data, this remains a hypothesis based on structural analogy.

Impact on Subcellular Organelles and Cellular Processes

There is no specific research data available on the impact of 5α-Androst-1-en-17α-ol-3-one on subcellular organelles or specific cellular processes. The effects of androgens are generally tied to the cellular processes they regulate through gene transcription, which include proliferation and differentiation, particularly in androgen-sensitive tissues like skeletal muscle and prostate nih.govontosight.ai.

For instance, potent androgens facilitate the hypertrophy of muscle fibers by enhancing protein synthesis and activating satellite cells ontosight.aiontosight.ai. They can also stimulate the growth of prostate and seminal vesicle tissues nih.govnih.gov. Given that 5α-Androst-1-en-17α-ol-3-one is a metabolite of 1-Testosterone, a compound with demonstrated anabolic and androgenic effects, it is plausible that it could be involved in similar cellular processes, albeit likely with much lower potency nih.gov. Studies on epitestosterone show it can counteract the effects of testosterone on androgen-dependent organs nih.gov. This further supports the likelihood that the 17α-isomer may not share the potent anabolic and proliferative effects of its 17β-isomer.

Due to the lack of dedicated studies, no data tables detailing specific research findings on the cellular or subcellular effects of 5α-Androst-1-en-17α-ol-3-one can be provided.

Structure Activity Relationship Sar Studies of 5α Androst 1 En 17α Ol 3 One and Its Derivatives

Impact of Modifications on the A-Ring on Biological Activity

The A-ring of the androstane (B1237026) skeleton is a primary site for structural modifications that can significantly alter biological activity. The presence of the Δ¹-double bond (a double bond between C1 and C2) in 5α-Androst-1-en-17α-ol-3-one is a key feature that distinguishes it from its parent compound, dihydrotestosterone (B1667394). This modification is known to increase the metabolic stability of the molecule against enzymatic action, such as by 5α-reductase, which can lead to a greater ratio of anabolic to androgenic effects. wikipedia.org

Studies on various A-ring modified androstane derivatives have shown that biological activity can be maintained with several distinct changes, suggesting that the effect is not solely related to electron density at a specific position. oup.com For instance, the introduction of a 2-dehydro modification in 17α-methyl-5α-androstan-17β-ol resulted in the most potent anabolic compound in one study, while a 2-dehydro-1α-methyl derivative produced the widest separation between anabolic and androgenic activities. oup.com Research has also indicated that for certain biological activities, like aromatase inhibition, the 5α-stereochemistry and a degree of planarity in the A/B-ring region are important requirements. nih.gov While the C-3 carbonyl group is common, studies on related compounds suggest it is not strictly essential for activity, as 3-deoxy derivatives have shown potent inhibitory effects. nih.govacs.org

Table 1: Impact of A-Ring Modifications on Anabolic-Androgenic Activity of Androstane Derivatives

ModificationObserved Effect on Biological ActivityReference Compound Example
Introduction of C1-C2 double bond (Δ¹)Increases metabolic stability and the anabolic-to-androgenic ratio.Dihydrotestosterone
2-Dehydro modificationSignificantly increases anabolic potency.17α-methyl-5α-androstan-17β-ol
2-Dehydro-1α-methylProduces a high myotrophic-to-androgenic ratio, indicating separation of anabolic and androgenic effects.17α-methyl-5α-androstan-17β-ol
Removal of C-19 methyl groupCan increase anabolic activity while decreasing androgenic activity in testosterone (B1683101) series.Testosterone

Influence of Alterations at C-17 on Receptor Binding and Metabolism

The C-17 position of the D-ring is critical for the interaction of androstane derivatives with the androgen receptor and for their subsequent metabolism. The 17α-hydroxyl group of 5α-Androst-1-en-17α-ol-3-one is a key determinant of its activity. However, it is the 17β-hydroxy configuration that is typically associated with potent androgenic and anabolic effects, as seen in 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one). researchgate.netnih.gov

Modifications at C-17 significantly impact biological function. For example, in the context of aromatase inhibition, substituting the C-17 carbonyl group with a hydroxyl group can decrease, but not eliminate, inhibitory capacity. ovid.com Conversely, introducing a bulkier acetyl group at this position can lead to a more marked reduction in activity. ovid.com For some steroid series, a C-17 carbonyl function is considered necessary for effective binding to the active site of enzymes like aromatase. acs.org

Table 2: Effect of C-17 Substitutions on the Biological Activity of Androstane Analogs

C-17 ModificationEffect on Receptor Interaction/MetabolismExample Context
Carbonyl group (C=O)Considered important for strong binding to some enzymes (e.g., aromatase).Aromatase Inhibitors
Hydroxyl group (β-OH)Generally confers high androgenic and anabolic activity.1-Testosterone
Acetyl group (-OCOCH₃)Can markedly reduce inhibitory activity on enzymes like aromatase compared to a carbonyl.Aromatase Inhibitors
Hydroxyimine group (=NOH)Can result in a total loss of inhibitory capacity on enzymes.Aromatase Inhibitors
17α-alkylation (e.g., -CH₃)Increases oral bioavailability by hindering metabolism; alters anabolic/androgenic ratio.Anabolic Steroids

Stereochemical Influences on Activity and Selectivity

Stereochemistry plays a fundamental role in the biological activity of steroids by defining their three-dimensional shape, which must be complementary to the ligand-binding pocket of the target receptor. The 5α-configuration of 5α-Androst-1-en-17α-ol-3-one results in a relatively planar A/B ring junction, which is a common feature of potent androgens.

Studies exploring the inversion of stereocenters have demonstrated the critical nature of the steroid's natural configuration. For instance, inverting the stereochemistry at the C/D ring junction (13α-CH₃ instead of 13β-CH₃) in an androsterone (B159326) derivative was found to reduce its inhibitory activity on the 17β-hydroxysteroid dehydrogenase type 3 enzyme, although it did increase metabolic stability. nih.gov In contrast, inverting the A/B ring junction (5β-H instead of 5α-H) did not significantly alter the inhibitory activity in the same study. nih.gov These findings highlight that specific regions of the steroid backbone are more sensitive to stereochemical changes than others with respect to biological activity. The 5α-stereochemistry is often considered a requirement for potent interaction with certain enzymes and receptors. nih.gov

The orientation of the substituent at C-17 is also crucial. The 17β-hydroxyl group generally confers much higher anabolic and androgenic potency compared to the 17α-hydroxyl epimer, as the former is better positioned to form key interactions within the androgen receptor's ligand-binding domain.

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational methods have become indispensable tools for elucidating the SAR of steroid hormones, providing insights at an atomic level that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govpreprints.org Docking studies of androgens with the AR ligand-binding domain (LBD) are used to rationalize their biological activity. nih.govendocrine-abstracts.org These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For a steroid like 5α-Androst-1-en-17α-ol-3-one, docking would analyze how the 3-keto and 17α-hydroxyl groups interact with specific amino acid residues in the AR's binding pocket. The goal is to correlate the calculated binding energy (or docking score) with the experimentally observed biological activity. nih.gov Docking can also be performed in an "ensemble docking" approach, where the ligand is docked to multiple conformations of the receptor, which can be generated from molecular dynamics simulations, to account for receptor flexibility. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights beyond the static picture provided by docking. frontiersin.org MD simulations are used to study the stability of the docked pose, the conformational changes in the receptor upon ligand binding, and the role of water molecules in the binding site. nih.govmdpi.com For the androgen receptor, MD simulations have been instrumental in understanding the structural basis of agonist versus antagonist activity. mdpi.comnih.gov For example, simulations can reveal how an agonist like dihydrotestosterone stabilizes the active conformation of the receptor, particularly of key structural elements like Helix-12, which is crucial for coactivator binding and subsequent gene transcription. mdpi.comnih.gov Long-duration MD simulations are often necessary to capture significant conformational changes in the receptor. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. usfq.edu.ecmdpi.com In the context of androstane derivatives, QSAR models are developed by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and correlating them with their measured anabolic and androgenic activities. usfq.edu.ecnih.gov

These models can then be used to predict the activity of novel, unsynthesized derivatives. Studies have shown that descriptors such as the shape of the molecule, hydrophobicity, and electronic properties like the net charges on specific atoms in the steroid nucleus are significant contributors to binding affinity and biological activity. usfq.edu.ec For example, net charges on atoms in the A, C, and D rings have been found to contribute significantly to binding affinity. usfq.edu.ec QSAR models serve as valuable tools for the discovery and optimization of new anabolic compounds by identifying the key structural features that govern their potency and selectivity. usfq.edu.ecmdpi.com

Analytical Methodologies for Research of 5α Androst 1 En 17α Ol 3 One and Its Metabolites

Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices

Chromatographic methods are fundamental to the analysis of anabolic steroids and their metabolites. They allow for the separation of target compounds from endogenous substances and other potential interferences present in biological samples, which is a critical prerequisite for accurate quantification and identification.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a cornerstone technique in steroid analysis, valued for its high chromatographic resolution and specificity. For the analysis of steroids like 5α-Androst-1-en-17α-ol-3-one, a chemical derivatization step is typically required to increase the volatility and thermal stability of the molecule. This is commonly achieved through silylation, creating trimethylsilyl (B98337) (TMS) derivatives.

Following derivatization, the sample is introduced into the GC system, where compounds are separated based on their boiling points and interactions with the stationary phase of a capillary column. The separated compounds then enter the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion for the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides excellent selectivity and reduces chemical noise, enabling the detection of trace levels of metabolites. GC-MS/MS is frequently employed in metabolic studies of new designer steroids to identify diagnostic metabolites in urine samples.

Table 1: Overview of GC-MS/MS in Steroid Analysis

ParameterDescriptionRelevance to 5α-Androst-1-en-17α-ol-3-one Analysis
Sample PreparationIncludes enzymatic hydrolysis (to cleave glucuronide conjugates), solid-phase or liquid-liquid extraction, and derivatization (e.g., TMS ether formation).Essential for isolating the steroid and its metabolites from the biological matrix and making them suitable for GC analysis.
Chromatographic SeparationTypically performed on a capillary column (e.g., HP-5MS) with a temperature gradient to separate isomers and metabolites.Allows for the separation of stereoisomers and various hydroxylated or reduced metabolites, which may have similar mass spectra.
IonizationElectron Ionization (EI) is most commonly used, creating reproducible fragmentation patterns.Provides characteristic mass spectra that can be used for library matching and structural elucidation of unknown metabolites.
Detection ModeTandem MS (MS/MS) using modes like Selected Reaction Monitoring (SRM) or Precursor Ion Scanning.Offers high sensitivity and selectivity, crucial for detecting low-concentration metabolites in complex matrices like urine and confirming their presence unambiguously.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for steroid analysis, offering several advantages over GC-MS/MS. A key benefit is that it often does not require derivatization, as it analyzes compounds in the liquid phase, thus simplifying sample preparation and avoiding potential degradation of thermally labile metabolites.

In a typical LC-MS/MS workflow, the biological extract is injected into a high-performance liquid chromatography (HPLC) system, often using a reversed-phase column (e.g., C18) for separation. The separated analytes are then ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before entering the mass spectrometer. Like its GC counterpart, the MS/MS detector provides high sensitivity and specificity, making it a powerful technique for quantifying steroids and their conjugated metabolites in plasma and other biological fluids.

Table 2: Applications of LC-MS/MS in Androgen Research

ApplicationMethodology DetailsSignificance
Quantification in PlasmaA sensitive LC-ESI-MS/MS method was developed for the determination of 5α-androstane-3α,17β-diol in rat plasma.Demonstrates the capability of LC-MS/MS to accurately measure low levels of steroid metabolites in biological samples.
Metabolite IdentificationLC-MS/MS is used to analyze excretion study urines to detect and identify proposed metabolites of new steroids.Enables the characterization of metabolic pathways and the identification of long-term metabolites suitable for detection.
High-Throughput AnalysisThe technique allows for rapid and accurate analysis of small sample volumes, making it suitable for large-scale studies.Facilitates efficient screening and confirmation of androgens and their metabolites in various research contexts.

High-Performance Liquid Chromatography (HPLC) can also be used as a standalone analytical tool, particularly when coupled with detectors like an Ultraviolet (UV) detector. While not as sensitive or specific as mass spectrometry for trace-level detection in biological fluids, HPLC-UV is highly effective for screening products or supplements for the presence of unknown or undeclared steroids.

Furthermore, HPLC is a crucial tool for the isolation and purification of metabolites. In this application, fractions of the eluent are collected after separation on the HPLC column. These purified fractions, containing individual metabolites, can then be subjected to more definitive structural analysis techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Table 3: Role of HPLC in Steroid Characterization

TechniquePurposeExample
HPLC-UVScreening and initial detection of unknown compounds in liquid preparations or supplements.Used to find a steroid resembling 1-testosterone in an injectable liquid, initiating further investigation.
HPLC with Fraction CollectionIsolation and purification of the parent compound and its metabolites from a complex mixture or biological sample.The compound of interest was isolated using HPLC-UV with a fraction collector for subsequent characterization by MS and NMR.

Immunoassays and Receptor Binding Assays for Research Applications

Immunoassays and receptor binding assays are crucial tools in the research of 5α-androst-1-en-17α-ol-3-one, providing methods to detect its presence and understand its biological activity. These techniques are employed to quantify the compound and its metabolites in biological fluids and to characterize its interaction with androgen receptors.

Radioimmunoassay (RIA) is a type of immunoassay that has been developed for the simultaneous measurement of various androgens in plasma. While specific RIAs for 5α-androst-1-en-17α-ol-3-one are not extensively detailed in readily available literature, the methodology has been successfully applied to structurally similar compounds like testosterone (B1683101), 5α-dihydrotestosterone (DHT), and other androstane (B1237026) diols. The principle of these assays involves competitive binding between a radiolabeled and an unlabeled antigen (the steroid being measured) for a limited number of specific antibody binding sites. The concentration of the steroid in a sample is determined by comparing the degree of inhibition of binding of the radiolabeled steroid to the antibody with that produced by a series of standards.

Receptor binding assays are fundamental for characterizing the interaction of 5α-androst-1-en-17α-ol-3-one with its molecular target, the androgen receptor (AR). Research has demonstrated that the related compound 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one) is a potent androgen that binds with high selectivity to the AR. These assays are critical for determining the binding affinity and specificity of the compound, which helps in understanding its potential for androgenic and anabolic activity.

A common approach involves using a recombinant androgen receptor in a competitive binding format. In this setup, the recombinant receptor is incubated with a radiolabeled androgen (like dihydrotestosterone) and varying concentrations of the test compound (5α-androst-1-en-17α-ol-3-one). The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, allowing for the calculation of its binding affinity, often expressed as an IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand). These assays can be performed in a high-throughput format using 96-well plates, making them efficient for screening and characterizing multiple compounds. The results from such assays help rank the binding affinities of various androgens and endocrine-active compounds.

Assay TypePrincipleApplication in Androgen ResearchKey Parameters Measured
Radioimmunoassay (RIA)Competitive binding between a radiolabeled and unlabeled antigen for a specific antibody.Quantification of androgens and their metabolites in biological samples like plasma.Concentration (e.g., ng/mL).
Recombinant Androgen Receptor Binding AssayCompetitive binding of a compound against a radiolabeled ligand to a recombinant androgen receptor.Determining the binding affinity and selectivity of compounds to the androgen receptor.IC50, Relative Binding Affinity (RBA).

Sample Preparation Techniques for Complex Biological Samples in Research Contexts

The accurate analysis of 5α-androst-1-en-17α-ol-3-one and its metabolites in complex biological matrices such as urine, blood, and tissue requires robust sample preparation techniques. The primary goals of sample preparation are to isolate the target analytes from interfering matrix components, concentrate the analytes, and render them compatible with the analytical instrument, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of anabolic steroids from aqueous samples like urine. This method involves partitioning the analytes between the aqueous biological sample and an immiscible organic solvent. The choice of solvent is critical and depends on the polarity of the target compounds. For instance, after enzymatic hydrolysis of steroid conjugates (glucuronides and sulfates), the free steroids are extracted into an organic solvent, which is then evaporated and the residue reconstituted for analysis. LLE has been successfully used to process urine samples for the detection of 1-testosterone metabolites for up to 15 days post-administration.

Solid-Phase Extraction (SPE) is another common and often more efficient technique that offers cleaner extracts compared to LLE. In SPE, the sample is passed through a solid sorbent packed in a cartridge. The analytes are retained on the sorbent while the matrix components are washed away. The retained analytes are then eluted with a small volume of an appropriate solvent. The choice of sorbent (e.g., C18, which is non-polar) depends on the physicochemical properties of the analyte. SPE can be combined with other techniques, such as LLE, for more comprehensive purification of analytes from complex tissue samples.

Dispersive Solid-Phase Extraction (d-SPE) is a variation of SPE, often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This technique involves adding the SPE sorbent directly to the sample extract. After vortexing and centrifugation, the supernatant is collected for analysis. This method has been applied for the extraction of a broad spectrum of analytes, including steroids, from tissue samples. For example, a QuEChERS-based method might involve initial extraction with acetonitrile, followed by a cleanup step using d-SPE with sorbents like C18 and others to remove lipids and other interferences.

TechniqueDescriptionTypical ApplicationAdvantages
Liquid-Liquid Extraction (LLE)Partitioning of analytes between the aqueous sample and an immiscible organic solvent.Extraction of steroids from urine samples.Simple, cost-effective.
Solid-Phase Extraction (SPE)Analytes are retained on a solid sorbent while matrix interferences are washed away.Purification of analytes from tissue and other complex matrices.Higher recovery, cleaner extracts, potential for automation.
Dispersive Solid-Phase Extraction (d-SPE)SPE sorbent is added directly to the sample extract, followed by centrifugation.Cleanup step in QuEChERS methods for tissue samples.Fast, simple, uses low solvent volumes.

Preclinical Pharmacological Investigations of 5α Androst 1 En 17α Ol 3 One Non Human Models

In Vivo Pharmacodynamics in Animal Models

5α-Androst-1-en-17β-ol-3-one, hereafter referred to as 1-Testosterone, demonstrates potent androgenic activity by binding selectively to the androgen receptor (AR) and stimulating AR-dependent transactivation. researchgate.netnih.gov This strong interaction with the AR is the primary mechanism through which it exerts its effects on the endocrine system. As a potent androgen, its activity is expected to influence the Hypothalamic-Pituitary-Gonadal (HPG) axis, typically through a negative feedback loop, although specific studies detailing this interaction were not found. The broader class of androgen metabolites has been shown to play a role in regulating the Hypothalamo-Pituitary-Adrenal (HPA) axis. bohrium.com For instance, the testosterone (B1683101) metabolite 5α-androstane-3β,17β-diol has been shown to modulate HPA axis reactivity, suggesting that androgens and their metabolites can have complex interactions with central neuroendocrine systems that regulate stress and homeostasis. bohrium.com

Studies in animal models, specifically in orchidectomized rats, have been conducted to determine the tissue-specific androgenic and anabolic potency of 1-Testosterone. researchgate.netnih.gov The compound was found to have a potent effect on the growth of androgen-sensitive tissues. In these studies, 1-Testosterone demonstrated the same potency as the reference compound, testosterone propionate (B1217596), in stimulating growth in the prostate, seminal vesicles, and the levator ani muscle. nih.gov A notable difference observed was that administration of 1-Testosterone resulted in a significant increase in liver weight, an effect not seen with testosterone propionate. researchgate.netnih.gov

Histological analyses are a standard method for evaluating the effects of compounds on organ tissues. nih.gov While specific histological reports for 1-Testosterone were not detailed in the available literature, studies on other androgens, such as testosterone propionate, in rat models have utilized stereology, histochemistry, and receptor immunostaining to analyze changes in tissues like the adrenal cortex. nih.gov Such methods reveal cellular and structural alterations, providing insight into the compound's mechanism of action at the tissue level. nih.gov

Below is a data table summarizing the observed effects of 1-Testosterone on target organs in an animal model compared to a reference androgen.

Target OrganObserved Effect of 1-TestosteroneComparison to Testosterone Propionate (TP)Source
ProstateStimulated growthEquipotent to TP researchgate.netnih.gov
Seminal VesiclesStimulated growthEquipotent to TP researchgate.netnih.gov
Levator Ani MuscleStimulated growth (anabolic effect)Equipotent to TP researchgate.netnih.gov
LiverSignificant increase in weightEffect not observed with TP researchgate.netnih.gov

The administration of anabolic-androgenic steroids (AAS) in animal models has been linked to a range of behavioral and physiological changes. nih.gov Studies in rodents have examined how supraphysiological levels of AAS can alter aggression, sexual behaviors, anxiety, and locomotion. nih.gov Specifically for testosterone, administration in pubertal male rats was found to increase partner preference and aggression. nih.gov When combined with a depleted serotonin (B10506) system, testosterone significantly increased attack frequency and reduced the latency to attack, especially following provocation. nih.gov These findings suggest that the potent androgenic nature of compounds like 1-Testosterone could produce similar behavioral correlates in animal models, particularly in modulating aggressive and social behaviors. nih.govnih.gov

Pharmacokinetics in Preclinical Species

Specific studies detailing the absorption and distribution of 5α-Androst-1-en-17α-ol-3-one or its 17β-isomer in animal models are not extensively covered in the provided search results. Pharmacokinetic profiling is a critical component of preclinical evaluation, typically involving the administration of the compound to animal models, followed by collection of blood and tissue samples at various time points to determine its concentration and localization. researchgate.net

The elimination of 1-Testosterone and its precursors has been investigated through urinary metabolite analysis. Following the oral administration of prohormones such as 1-androstenedione (B1247873) (5α-androst-1-ene-3,17-dione) and 1-androsterone (B600296) (3β-hydroxy-5α-androst-1-en-17-one), which convert to 1-Testosterone, a number of metabolites have been identified in urine. wada-ama.orgnih.gov

The main urinary metabolites detected include 1-Testosterone itself, its precursor 1-androstenedione, 3α-hydroxy-5α-androst-1-en-17-one, 5α-androst-1-ene-3α,17β-diol, and 5α-androst-1-ene-3β,17β-diol. nih.gov The parent compound administered (e.g., 3β-hydroxy-5α-androst-1-en-17-one) is also detected. nih.gov The detection of these compounds demonstrates that the primary excretion pathway involves metabolic conversion followed by urinary elimination. wada-ama.orgnih.gov Furthermore, administration of these compounds alters the urinary steroid profile, affecting the ratios of key endogenous steroids like androsterone (B159326)/etiocholanolone and 5α-/5β-androstane-3α,17β-diol. wada-ama.orgnih.gov

The table below lists the key compounds identified in urine following the administration of a 1-Testosterone prohormone.

Compound TypeChemical NameSource
Parent Compound (Example)3β-hydroxy-5α-androst-1-en-17-one nih.gov
Metabolite1-Testosterone (17β-hydroxy-5α-androst-1-en-3-one) nih.gov
Metabolite1-Androstenedione (5α-androst-1-ene-3,17-dione) nih.gov
Metabolite3α-hydroxy-5α-androst-1-en-17-one wada-ama.orgnih.gov
Metabolite5α-androst-1-ene-3α,17β-diol nih.gov
Metabolite5α-androst-1-ene-3β,17β-diol wada-ama.orgnih.gov

Bioavailability and Clearance in Non-Human Systems

Limited publicly available data exists specifically detailing the bioavailability and clearance of 5α-androst-1-en-17α-ol-3-one in non-human systems. However, insights can be drawn from studies on its parent compound, 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one), and the general metabolism of anabolic-androgenic steroids (AAS).

The liver is the primary site for the metabolism of AAS. In vitro studies using liver microsomes from various species, including horses and dogs, have demonstrated that testosterone and its analogues undergo extensive metabolism. nih.govmadbarn.com The primary routes of metabolism for these compounds are hydroxylation and oxidation, catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily. nih.govclinpgx.org For instance, in equine liver microsomes, 1-testosterone is metabolized into several products, including 5α-androst-1-ene-3α,17β-diol and epiandrosterone. nih.gov

In an in vivo study in horses, after oral administration of 1-testosterone, the parent compound and numerous metabolites were detected in urine, indicating that it is well-absorbed and extensively metabolized. nih.gov The parent drug was detectable for up to 30 hours post-administration. nih.gov While these findings provide a general framework for the likely metabolic fate of 5α-androst-1-en-17α-ol-3-one, specific pharmacokinetic parameters such as oral bioavailability, plasma half-life, and clearance rates have not been reported in the scientific literature. The clearance of such compounds is expected to be primarily hepatic, with metabolites excreted in the urine.

Table 1: Summary of Preclinical Metabolic Studies on Related Androgenic Steroids

CompoundAnimal ModelKey FindingsReference(s)
1-TestosteroneHorseExtensively metabolized; parent and 8 metabolites detected in urine. Parent compound detectable up to 30 hours. nih.gov
TestosteroneHorse, DogMetabolized by liver microsomes, primarily via CYP3A enzymes. nih.govmadbarn.com
Testosterone EnanthateNon-human primatesMean half-life of approximately 5-7 days following intramuscular injection. nih.gov

Investigative Toxicology in Preclinical Models (Emphasis on Mechanisms)

The toxicological profile of 5α-androst-1-en-17α-ol-3-one has not been specifically detailed in preclinical studies. However, the toxicology of the broader class of AAS, including its parent compound 1-testosterone, has been investigated, with a particular focus on hepatic effects.

In vitro studies with various AAS have elucidated several mechanisms of cellular toxicity. A primary mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can lead to mitochondrial dysfunction, characterized by impaired respiratory function and depletion of intracellular ATP. The resulting energy deficit and damage to cellular membranes from lipid peroxidation can culminate in hepatocyte necrosis. nih.gov

Supraphysiological doses of AAS have also been shown to be toxic to neuronal cells in culture, raising concerns about their potential neurotoxic effects. ekb.eg While these general mechanisms are likely applicable to 5α-androst-1-en-17α-ol-3-one, compound-specific in vitro cytotoxicity studies are lacking.

The liver is a primary target organ for the toxic effects of orally administered AAS. In animal models, administration of 1-testosterone has been shown to cause a significant increase in liver weight. endocrine.org Histological changes observed in the livers of rats treated with testosterone include chronic hepatic congestion and cholestasis. ekb.eg

At the molecular level, testosterone has been demonstrated to induce long-term changes in hepatic gene expression in female mice. A study identified 54 genes with permanently altered expression following testosterone treatment, many of which are involved in liver metabolism. madbarn.com Specifically, female-prevalent genes such as Cyp2b9 and Cyp3a41 were repressed, while male-prevalent genes like Cyp2d9 and Cyp7b1 were upregulated. madbarn.com Furthermore, testosterone can modulate the expression of genes involved in hepatocellular carcinoma. madbarn.com

The hepatotoxicity of AAS is often linked to their interaction with the androgen receptor (AR). Activation of the AR can interfere with bile acid transport and upregulate the expression of genes involved in bile acid synthesis, leading to cholestasis. nih.govama-assn.org Prolonged stimulation of hepatocyte proliferation through AR-mediated pathways is also considered a contributing factor to the development of hepatic tumors. nih.gov

Table 2: Observed Hepatic Effects of Anabolic-Androgenic Steroids in Preclinical Models

Compound/ClassAnimal ModelObserved Hepatic EffectsMolecular MechanismsReference(s)
1-TestosteroneRatIncreased liver weightNot specified endocrine.org
TestosteroneRatChronic hepatic congestion, cholestasisNot specified ekb.eg
TestosteroneMouseAltered expression of 54 genes involved in metabolism and hepatocellular carcinomaRepression of female-prevalent and upregulation of male-prevalent CYP genes madbarn.com
Anabolic-Androgenic Steroids (general)VariousHepatocyte necrosis, cholestasis, hepatic tumorsOxidative stress, mitochondrial dysfunction, AR activation, altered gene expression for bile acid synthesis nih.govama-assn.org

The genotoxic potential of AAS is a subject of ongoing investigation, with some conflicting findings. There is a notable lack of specific genotoxicity or mutagenicity data for 5α-androst-1-en-17α-ol-3-one.

Some studies on other AAS have indicated a potential for genotoxicity. For example, testosterone cypionate was found to be both genotoxic and cytotoxic in a mouse bone marrow micronucleus test, an assay that detects chromosomal damage. wikipedia.org The use of AAS by bodybuilders has been associated with an increased frequency of micronuclei in buccal mucosa cells, suggesting DNA damage. nih.govnih.gov

Conversely, a study on testosterone propionate and certain novel heterocyclic steroids found no evidence of genotoxic activity in mice, as assessed by chromosomal aberration analysis in somatic and germ cells. nih.govresearchgate.net Another review on the genotoxicity of hormonal steroids concluded that androgens and anabolic steroids generally appear to be devoid of genotoxic activities in standard tests. frontiersin.org

No studies utilizing the bacterial reverse mutation assay (Ames test), a standard test for mutagenicity, were found for 5α-androst-1-en-17α-ol-3-one or closely related 1-testosterone derivatives. nih.gov Therefore, the mutagenic potential of this specific compound remains uncharacterized.

Table 3: Summary of Genotoxicity Studies on Related Anabolic-Androgenic Steroids

CompoundTest SystemResultReference(s)
Testosterone CypionateMouse bone marrow micronucleus testGenotoxic and cytotoxic wikipedia.org
Anabolic-Androgenic Steroids (general)Human buccal mucosa micronucleus assayIncreased frequency of micronuclei nih.govnih.gov
Testosterone PropionateMouse chromosomal aberration analysis (somatic and germ cells)No genotoxic activity nih.govresearchgate.net

Emerging Research Frontiers and Future Directions for 5α Androst 1 En 17α Ol 3 One

Integration with Systems Biology and Omics Approaches

Systems biology offers a holistic framework to understand the complex interactions of 5α-Androst-1-en-17α-ol-3-one within a biological system. By integrating data from various "omics" disciplines, researchers can move beyond single-endpoint assays to build a comprehensive picture of the compound's effects. bioscientifica.comnih.gov This approach is crucial for defining the full spectrum of its activity, from receptor interaction to downstream functional outcomes.

Metabolomics and Lipidomics in Response to 5α-Androst-1-en-17α-ol-3-one

Metabolomics and lipidomics are powerful tools for capturing the dynamic metabolic response of an organism or cell to a chemical stimulus. creative-proteomics.com Application of these technologies to study 5α-Androst-1-en-17α-ol-3-one could reveal its influence on a wide array of biochemical pathways.

Research on other anabolic androgenic steroids (AAS) has shown they can cause significant remodeling of the plasma lipidome, including decreases in sphingolipids and glycerolipids and increases in free fatty acids. nih.gov A future metabolomics study on 5α-Androst-1-en-17α-ol-3-one would aim to identify a unique "metabolic fingerprint." This would involve untargeted or targeted analysis of biofluids (e.g., urine, plasma) or tissue samples following exposure to the compound. By identifying which metabolites are significantly altered, researchers could infer the enzymatic pathways being modulated. ugent.benih.gov For instance, changes in the urinary steroid profile, including ratios of key metabolites like androsterone (B159326) and etiocholanolone, could provide clues about its metabolism and interaction with enzymes such as 5α-reductase and various hydroxysteroid dehydrogenases. nih.govresearchgate.net

Illustrative Data Table: Potential Metabolomic Markers

Metabolite ClassPotential ChangeAssociated PathwayResearch Implication
Endogenous SteroidsAltered Ratios (e.g., Androsterone/Etiocholanolone)Steroidogenesis & MetabolismIndicates interaction with steroidogenic enzymes.
GlycerophospholipidsIncrease/DecreaseMembrane Synthesis & SignalingSuggests effects on cell membrane composition and integrity.
SphingolipidsDecreaseCell Signaling & ApoptosisPoints to potential modulation of cellular growth pathways.
Free Fatty AcidsIncreaseLipolysis & Energy MetabolismCould indicate shifts in hepatic lipid processing. nih.gov

Proteogenomic Studies

Proteogenomics integrates proteomics (the large-scale study of proteins) with genomics and transcriptomics to provide a more complete view of gene expression and its functional consequences. For a compound like 5α-Androst-1-en-17α-ol-3-one, whose primary target is likely the androgen receptor (AR), proteogenomic approaches could be particularly revealing. nih.gov

Future studies could use techniques like affinity purification-mass spectrometry to identify the specific suite of proteins (the "interactome") that associate with the AR when it is bound by 5α-Androst-1-en-17α-ol-3-one. nih.govresearchgate.net This is critical because the function of the AR is dictated by the co-regulatory proteins (coactivators and corepressors) it recruits, which can be ligand-specific. Identifying a unique AR interactome for this compound could explain any distinct biological activities it may possess compared to other androgens. Furthermore, analyzing global changes in protein expression and post-translational modifications (e.g., phosphorylation) in response to the compound would connect receptor binding to the activation or repression of cellular signaling networks. nih.gov

Novel Methodologies for Studying Steroid-Receptor and Enzyme Interactions

Understanding the precise nature of the interaction between 5α-Androst-1-en-17α-ol-3-one and its protein targets is fundamental. Novel biophysical and cellular techniques are moving research beyond simple binding assays to provide dynamic and quantitative data on these interactions.

Advanced in vitro transactivation assays are a key tool. nih.gov These cell-based reporter gene assays can quantify the ability of a ligand to activate a specific steroid receptor and drive the expression of a target gene. oup.comresearchgate.net By engineering cells to express the androgen receptor and a reporter gene (like luciferase) linked to an androgen-response element, researchers can precisely measure the potency and efficacy of 5α-Androst-1-en-17α-ol-3-one in activating the receptor. Comparing these results to those from known androgens would allow for its classification as a strong, weak, or partial agonist. nih.gov

Other emerging techniques include surface plasmon resonance (SPR) and biolayer interferometry (BLI), which can measure the binding kinetics (on- and off-rates) of the compound to a purified receptor in real-time. This provides a much deeper understanding of the interaction than traditional endpoint assays.

Development of Advanced In Vitro and Ex Vivo Models for Research

To better predict the physiological effects of 5α-Androst-1-en-17α-ol-3-one, research is moving away from simple 2D cell cultures towards more complex, physiologically relevant systems. oup.com Advanced in vitro models such as 3D cell cultures, organoids, and "organ-on-a-chip" (OOC) or microphysiological systems (MPS) offer superior platforms for this purpose. biologists.comnih.gov

For example, liver organoids or liver-on-a-chip models could be used to study the metabolism of 5α-Androst-1-en-17α-ol-3-one in a human-relevant context, identifying potential metabolites and assessing hepatotoxicity. portlandpress.com Similarly, skeletal muscle tissue models could be used to investigate its anabolic potential by measuring changes in muscle fiber size and protein synthesis. These models more accurately recapitulate the complex cell-cell interactions and microenvironment of native tissues, providing more predictive data on the compound's bioactivity. biologists.com

Exploration of Unconventional Biological Roles and Signaling Pathways

While the primary actions of androgens are mediated through the nuclear androgen receptor to regulate gene transcription, there is growing evidence for unconventional and non-genomic signaling pathways. nih.gov Future research on 5α-Androst-1-en-17α-ol-3-one should explore these possibilities.

Androgens are known to have wide-ranging effects beyond reproduction, influencing skeletal muscle, bone, adipose tissue, and the immune system. nih.gov Research could investigate whether 5α-Androst-1-en-17α-ol-3-one exhibits tissue-selective activity, potentially acting as a selective androgen receptor modulator (SARM). researchgate.net Additionally, studies could probe for rapid, non-genomic effects, which are mediated by membrane-associated androgen receptors and can trigger intracellular signaling cascades like MAP-kinases. nih.gov Uncovering such unconventional roles would significantly expand the understanding of this compound's biological profile.

Computational Predictions for Novel Biological Activities and Target Identification

In silico or computational approaches are invaluable for guiding and accelerating laboratory research. acs.org Molecular docking simulations can predict the binding affinity and orientation of 5α-Androst-1-en-17α-ol-3-one within the ligand-binding pocket of the androgen receptor or the active sites of metabolic enzymes. nanobioletters.comnih.gov These models can help explain its biological activity at a molecular level and predict how subtle changes in its structure might alter its function.

Furthermore, inverse docking and other target prediction algorithms can screen the structure of 5α-Androst-1-en-17α-ol-3-one against databases of known protein structures to identify potential "off-target" interactions. nih.govcambridgemedchemconsulting.com This could uncover entirely new biological activities or mechanisms of action for the compound. By building a steroid-specific protein library, these computational screens can be refined to yield more accurate predictions, guiding future experimental validation. nih.govnih.gov

Illustrative Data Table: In Silico Target Prediction

Computational MethodPredicted TargetPotential Biological ActivityNext Step
Molecular DockingAndrogen Receptor (AR)Agonism/AntagonismIn vitro transactivation assay.
Molecular Docking5α-reductaseEnzyme Inhibition/Substrate PotentialEnzyme kinetic assays.
Inverse DockingGlucocorticoid Receptor (GR)Cross-reactivity, potential anti-inflammatory effectsReceptor binding and functional assays for GR.
Pharmacophore ModelingEstrogen Receptor (ER)Potential estrogenic or anti-estrogenic effectsER binding and reporter gene assays.

Conclusion and Outlook

Summary of Key Academic Research Findings on 5α-Androst-1-en-17α-ol-3-one

A thorough review of peer-reviewed scientific literature indicates a lack of dedicated studies on the synthesis, pharmacological activity, and metabolism of 5α-Androst-1-en-17α-ol-3-one. The compound is identified primarily as a presumed metabolite of its far more studied 17β-epimer, 1-Testosterone. This identification is supported by its availability as an analytical reference standard from chemical synthesis companies, which categorize it as such. bdg.co.nz

However, academic papers detailing the specific metabolic pathways that produce 5α-Androst-1-en-17α-ol-3-one, the enzymes involved (such as specific isoforms of 17α-hydroxysteroid dehydrogenase), or its prevalence as a metabolite in humans are not available. The overwhelming focus of research has been on 1-Testosterone (the 17β variant), confirming its high binding affinity to the androgen receptor and its potent androgenic and anabolic properties. nih.govmdpi.com In contrast, no such binding or activity data exists for the 17α-epimer.

Significance of Current Research Contributions

Given the absence of direct research, there are no significant academic contributions detailing the specific biological role or pharmacological properties of 5α-Androst-1-en-17α-ol-3-one. The primary significance of its identification lies in the broader context of steroid metabolism and analytical chemistry. Its existence as a potential metabolite is important for doping control, as understanding all metabolic products of a prohibited substance like 1-Testosterone is crucial for developing comprehensive detection methods. researchgate.netwikipedia.org

The current understanding of steroid biochemistry, particularly the roles of enzymes like 5α-reductase and various hydroxysteroid dehydrogenases, provides the theoretical framework for its formation. wikipedia.org However, without empirical data, its significance remains hypothetical and is primarily of interest to analytical chemists and endocrinologists studying the complete metabolic profile of synthetic androgens.

Identification of Critical Unanswered Questions and Future Research Trajectories

The current state of knowledge on 5α-Androst-1-en-17α-ol-3-one is defined by a significant number of fundamental unanswered questions. This knowledge gap presents numerous opportunities for future research.

Critical Unanswered Questions:

Metabolic Pathway: Is 5α-Androst-1-en-17α-ol-3-one a major or minor metabolite of 1-Testosterone in humans? Which specific enzymes (e.g., 17α-HSD) are responsible for its formation from its precursor, 5α-androst-1-ene-3,17-dione?

Biological Activity: What is the binding affinity of this compound for the androgen receptor? Does it act as an agonist, an antagonist, or is it inactive?

Pharmacological Profile: Does the compound exhibit any androgenic, anabolic, or other hormonal activity in vivo? Stereochemistry at the C-17 position is critical for biological activity, and typically, 17α-hydroxy steroids are significantly less androgenic than their 17β counterparts.

Pharmacokinetics: What is the detection window for this metabolite in urine following the administration of a precursor? Is it a short-term or long-term metabolite?

Synthesis: What are the most efficient methods for the chemical synthesis of 5α-Androst-1-en-17α-ol-3-one to produce sufficient quantities for research purposes?

Future Research Trajectories:

Chemical Synthesis and Characterization: Development and publication of a validated, efficient synthesis method to produce pure 5α-Androst-1-en-17α-ol-3-one for use as an analytical standard and for biological assays.

In Vitro Receptor Binding Assays: Performing competitive binding assays to determine the affinity of the compound for the human androgen receptor, as well as other steroid receptors (e.g., estrogen, progesterone (B1679170) receptors) to screen for potential activity and cross-reactivity.

Metabolism Studies: Conducting in vitro metabolism studies using human liver microsomes and other relevant enzyme preparations to confirm its formation from 1-Testosterone and its precursors, and to identify any subsequent metabolites.

In Vivo Animal Studies: Administration of the compound to animal models (e.g., castrated rats in a Hershberger assay) to definitively characterize its androgenic and anabolic activity, or lack thereof.

Analytical Method Development: Creation and validation of sensitive analytical methods using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its detection in human urine, which is essential for anti-doping applications.

The table below summarizes the key unanswered questions and suggests future research directions.

Research Area Key Unanswered Questions Proposed Future Research
Metabolism Is it a major or minor metabolite? Which enzymes are involved in its formation?In vitro studies with human liver microsomes; excretion studies.
Pharmacology What is its androgen receptor binding affinity? Does it have any in vivo activity?Competitive receptor binding assays; in vivo animal models (e.g., Hershberger assay).
Synthesis What is the most efficient synthesis route?Develop and publish a high-yield chemical synthesis method.
Detection What is its pharmacokinetic profile and detection window in urine?Develop and validate GC-MS and LC-MS/MS methods for anti-doping screening.

Addressing these fundamental questions through rigorous scientific investigation is necessary to move 5α-Androst-1-en-17α-ol-3-one from a presumed metabolite to a fully characterized steroid.

Q & A

Q. Table 1: LC-MS/MS Parameters for 5α-Androst-1-en-17α-ol-3-one

ParameterValueReference
Retention time (tR)4.74 min
Parent ion (m/z)291.1 [M+H]<sup>+</sup>
Product ion (m/z)159.2
DP (V)166
CE (eV)36

Basic: What are the optimal storage conditions for 5α-Androst-1-en-17α-ol-3-one to ensure stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in a tightly sealed container to prevent degradation .
  • Form : Powdered form is stable under inert gas (e.g., nitrogen) to avoid oxidation .
  • Handling : Use desiccants to minimize moisture absorption, which can hydrolyze the compound .

Advanced: How can researchers resolve discrepancies in isotopic data (e.g., δ<sup>13</sup>C values) when detecting 5α-Androst-1-en-17α-ol-3-one metabolites via isotope ratio mass spectrometry (IRMS)?

Methodological Answer:

  • Sample Preparation : Isolate metabolites using solid-phase extraction (SPE) to minimize matrix interference. For example, 5β-androst-1-en-17β-ol-3-one (a boldenone metabolite) requires enzymatic hydrolysis (β-glucuronidase) to release free steroids .
  • IRMS Calibration : Use certified reference materials (CRMs) with known δ<sup>13</sup>C values to calibrate the instrument. Ensure a Δδ<sup>13</sup>C threshold of < 3‰ between metabolites and endogenous steroids (e.g., pregnanediol) to confirm exogenous origin .
  • Data Validation : Cross-validate with gas chromatography-combustion-IRMS (GC-C-IRMS) to confirm isotopic consistency .

Advanced: What structural analogs of 5α-Androst-1-en-17α-ol-3-one exhibit distinct pharmacological activities, and how can their cross-reactivity be minimized in immunoassays?

Methodological Answer:

  • Analog Comparison :
    • 5α-Dihydroethisterone : A progestin with androgenic activity; differs by a 17α-ethynyl group .
    • 5β-Androst-1-en-17β-ol-3-one : A boldenone metabolite with reduced anabolic potency .
  • Immunoassay Optimization : Use monoclonal antibodies with high specificity for the 1-en-3-one moiety. Pre-absorb sera against common cross-reactants (e.g., testosterone) to reduce false positives .

Basic: How should researchers validate the purity of 5α-Androst-1-en-17α-ol-3-one reference standards?

Methodological Answer:

  • Chromatographic Purity : Confirm ≥99% purity via thin-layer chromatography (TLC) or HPLC with UV detection at 240 nm (characteristic absorbance for Δ<sup>1</sup>-3-keto steroids) .
  • Optical Activity : Verify specific rotation ([α]D<sup>20</sup> = +33° in ethanol) to confirm stereochemical integrity .

Advanced: How can researchers ensure compliance with anti-doping regulations when studying 5α-Androst-1-en-17α-ol-3-one in human trials?

Methodological Answer:

  • Detection Protocols : Implement WADA-validated LC-MS/MS or IRMS methods to distinguish endogenous vs. exogenous sources. For example, δ<sup>13</sup>C values < -25‰ indicate synthetic origin .
  • Documentation : Maintain chain-of-custody records for all samples and use WADA-accredited laboratories for confirmatory testing .

Basic: How does the stability of 5α-Androst-1-en-17α-ol-3-one vary under different pH conditions in in vitro assays?

Methodological Answer:

  • Acidic Conditions (pH < 3) : Rapid degradation due to keto-enol tautomerization. Use buffered solutions (pH 7.4) to stabilize the compound .
  • Alkaline Conditions (pH > 10) : Avoid prolonged exposure to prevent hydrolysis of the 3-keto group .

Advanced: What strategies are effective in distinguishing 5α-Androst-1-en-17α-ol-3-one from its isomers (e.g., 5β-reduced forms) in complex matrices?

Methodological Answer:

  • Chromatographic Resolution : Use chiral columns (e.g., Chiralpak AD-H) to separate 5α/5β diastereomers based on retention time differences .
  • High-Resolution MS (HRMS) : Monitor exact mass (e.g., m/z 291.2324 for C19H30O2<sup>+</sup>) and isotopic patterns to confirm molecular formula .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.